molecular formula C10H12O3 B113293 2-(2-Methoxyethoxy)benzaldehyde CAS No. 92637-96-2

2-(2-Methoxyethoxy)benzaldehyde

Cat. No.: B113293
CAS No.: 92637-96-2
M. Wt: 180.2 g/mol
InChI Key: VJJJRAXOBGTWAI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2-methoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in redox reactions, which can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyethoxy)benzaldehyde
  • 2-(2-Methoxyethoxy)benzoic acid
  • 2-(2-Methoxyethoxy)benzyl alcohol

Uniqueness

2-(2-Methoxyethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyethoxy group enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

2-(2-Methoxyethoxy)benzaldehyde, also known as a benzaldehyde derivative, is a compound with potential biological activity that has garnered attention in recent research. This article explores the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antibacterial effects of benzaldehyde against Staphylococcus aureus and other bacterial strains. While the minimum inhibitory concentration (MIC) for benzaldehyde was found to be high (≥ 1024 μg/mL), it was noted that combinations with antibiotics such as norfloxacin significantly reduced the MIC, suggesting a synergistic effect that enhances antibacterial efficacy .

CompoundBacterial StrainMIC (μg/mL)Effect
BenzaldehydeStaphylococcus aureus≥ 1024No significant activity
Benzaldehyde + NorfloxacinStaphylococcus aureus128Synergistic enhancement

This indicates that while this compound alone may not be highly effective, its potential to enhance the activity of existing antibiotics could be valuable in therapeutic applications.

Cytotoxicity and Safety

The cytotoxic effects of benzaldehyde derivatives have also been explored. In studies involving Drosophila melanogaster, benzaldehyde demonstrated toxic effects at certain concentrations, raising concerns about its safety profile when used in therapeutic contexts .

The mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to increased permeability and enhanced antibiotic uptake . The presence of the methoxy group in its structure may also contribute to its interaction with biological targets.

Study on Antimicrobial Modulation

A significant study highlighted the role of benzaldehyde derivatives in modulating antibiotic activity. In this research, benzaldehyde was shown to reduce the MIC of fluoroquinolones, indicating its potential as an adjuvant in antibiotic therapy . This finding is particularly relevant for treating resistant strains of bacteria.

Vibrational Dynamics Analysis

Recent investigations into the vibrational dynamics of related benzaldehyde derivatives using Density Functional Theory (DFT) have provided insights into their structural properties and stability . Understanding these dynamics can help elucidate how structural variations influence biological activity.

Properties

IUPAC Name

2-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJRAXOBGTWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460454
Record name 2-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92637-96-2
Record name 2-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxybenzaldehyde (6.11 g, 0.05 mol) in DMF (50 ml) under argon in an ice bath was added NaH (2.0 g, 0.05 mol, 60% dispersion in mineral oil), followed 1 hour later by 2-chloroethylmethyl ether (4.73 g, 0.05 mol). The reaction mixture was allowed to stand for about 2 days, then was heated at 70° C. for 7 hours. The reaction mixture was stripped to dryness, the residue was partitioned between water and CHCl3, the layers were separated and the aqueous layer was extracted with CHCl3 (2×75 ml). The product appeared to be in both layers, thus they were concentrated in vacuo and the residue was purified by column chromatography on silica gel eluting with ether to afford 1.5 g of 2-[2-(methoxy)ethoxy]benzaldehyde.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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